Colivelin is a synthetically derived peptide classified as a humanin derivative. [, ] It is a fusion protein comprising Activity-Dependent Neurotrophic Factor 9 (ADNF9) and a potent humanin analog, AGA-(C8R)HNG17. [] Colivelin exhibits significantly greater neuroprotective activity than both humanin and its analogs, demonstrating activity at the femtomolar range. [] This enhanced potency positions it as a valuable tool in scientific research, particularly for investigating pathways related to neuroprotection, inflammation, and cell survival.
The molecular structure of colivelin is characterized by a fusion of the ADNF9 and AGA-(C8R)HNG17 peptides. [] Studies indicate that its secondary structure closely resembles that of ADNF9, rather than that of humanin. [] This suggests that the structural characteristics of ADNF9 play a dominant role in determining the overall structure of colivelin. []
Colivelin exerts its neuroprotective effects through two distinct pathways: one mediated by Ca2+/calmodulin-dependent protein kinase IV (CaMKIV), triggered by ADNF, and another mediated by Signal Transducer and Activator of Transcription 3 (STAT3), triggered by humanin. [] Colivelin's interaction with these pathways underscores its ability to influence a broad range of cellular processes related to cell survival, inflammation, and metabolism. [, , , , , , , , , , ]
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2